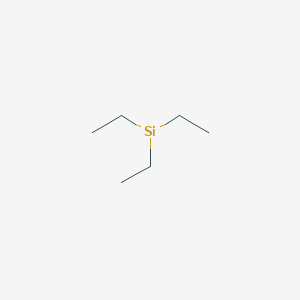

Triethylsilicon

Descripción

Propiedades

InChI |

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBZLKQPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870702 | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Triethylsilane

For Researchers, Scientists, and Drug Development Professionals

Triethylsilane ((C₂H₅)₃SiH), often abbreviated as TES, is a versatile organosilicon compound widely utilized in organic synthesis.[1] Its significance stems from the reactive silicon-hydrogen (Si-H) bond, which makes it a valuable mild reducing agent and a precursor for various silicon-containing molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of triethylsilane.

Core Physicochemical Properties

Triethylsilane is a colorless, volatile liquid with a characteristic odor.[3][4] It is a trialkylsilane that is liquid at room temperature, which makes it convenient for use in many chemical reactions.[5] The fundamental physicochemical properties of triethylsilane are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₆Si | [1][6][7][8] |

| Molecular Weight | 116.28 g/mol | [1][6][7] |

| Appearance | Colorless liquid | [1][7] |

| Density | 0.726 - 0.73 g/mL at 25 °C | [1][7][9] |

| Boiling Point | 107-108 °C | [1][3][7] |

| Melting Point | -157 °C | [3] |

| Flash Point | -3 °C | [3] |

| Refractive Index | n25/D 1.412 | [7] |

| Solubility | Soluble in organic solvents like hexane, ethyl acetate, and benzene. Insoluble in water. | [10] |

Reactivity and Chemical Behavior

The chemical utility of triethylsilane is dominated by the reactivity of its Si-H bond.[1] It serves as a mild reducing agent, making it suitable for reactions with sensitive substrates that might be degraded by harsher reagents like lithium aluminum hydride (LiAlH₄).[1]

Key Chemical Reactions:

-

Ionic Hydrogenation: In the presence of a strong Brønsted or Lewis acid, triethylsilane acts as a hydride donor.[11] This is a cornerstone of its use in the reduction of various functional groups.

-

Hydrosilylation: Triethylsilane undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes), a process catalyzed by transition metals.[1] This is a fundamental method for creating organosilicon compounds.[1]

-

Protecting Group Chemistry: It is used in the formation of triethylsilyl (TES) ethers, which serve as protecting groups for alcohols.[1][3] These protecting groups are stable under basic conditions and can be removed under acidic conditions.[3]

-

Reduction of Functional Groups: Triethylsilane is widely used for the chemoselective reduction of aldehydes, ketones, imines, and sulfoxides.[1][3]

Below is a diagram illustrating the primary reaction pathways involving triethylsilane.

Caption: Key reaction pathways of triethylsilane.

Experimental Protocols

Detailed methodologies for the synthesis and application of triethylsilane are crucial for reproducible and safe laboratory work.

1. Synthesis of Triethylsilane via Reduction of Chlorotriethylsilane

This protocol describes a common laboratory-scale synthesis of triethylsilane.

-

Method 1: Using Lithium Aluminum Hydride (LiAlH₄) [3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Precursor: Cool the suspension in an ice bath. Slowly add a solution of chlorotriethylsilane ((C₂H₅)₃SiCl) in the same anhydrous solvent to the stirred suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified period to ensure the reaction goes to completion.

-

Quenching: Cautiously quench the reaction by the slow addition of water or an aqueous acid solution, followed by extraction with an organic solvent.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation to obtain pure triethylsilane.

-

-

Method 2: From Sodium Hydride and Trimethyl Borate [12][13]

-

Preparation of Reducing Agent: In a reaction flask under a nitrogen atmosphere, add sodium hydride to an appropriate anhydrous solvent. Cool the mixture and slowly add trimethyl borate while maintaining a low temperature.[12] Allow this to react to form sodium trihydroxyborohydride in solution.[12]

-

Addition of Chlorotriethylsilane: Slowly add chlorotriethylsilane to the prepared sodium trihydroxyborohydride solution under a nitrogen atmosphere.[12]

-

Purification: After the reaction is complete, filter the mixture to remove insoluble by-products. The resulting filtrate is then subjected to fractional distillation to isolate the pure triethylsilane.[12]

-

The following diagram outlines a general workflow for the synthesis and purification of triethylsilane.

Caption: General workflow for triethylsilane synthesis.

2. Protocol for Reductive Amination of a Ketone [11]

This protocol provides an example of using triethylsilane in a common organic transformation.

-

Reaction Setup: To a solution of the ketone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane) at room temperature, add triethylsilane (1.5-2.0 equivalents).

-

Acid Addition: Slowly add a Lewis or Brønsted acid (e.g., trifluoroacetic acid, 2.0 equivalents) to the stirred solution. An exotherm may be observed.[11]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.[11]

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[11]

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.[11] Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Analytical Characterization

The purity and identity of triethylsilane are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet) and a distinct signal for the silicon-hydride proton.

-

¹³C NMR: Will show signals corresponding to the two carbon atoms of the ethyl groups.

-

²⁹Si NMR: A signal characteristic of the silicon environment in triethylsilane will be observed.

-

-

Infrared (IR) Spectroscopy: A prominent Si-H stretching band is typically observed in the region of 2100-2200 cm⁻¹.

Safety and Handling

Triethylsilane is a flammable liquid and should be handled with appropriate safety precautions.[14][15]

| Hazard | Precaution | References |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. | [15] |

| Reactivity | Reacts with strong oxidizing agents, acids, and bases. Generates flammable hydrogen gas in contact with water, acids, and bases. Stable but moisture sensitive. | [16][17] |

| Health Hazards | May cause eye and respiratory tract irritation. Can be harmful if inhaled or absorbed through the skin. | [15][16][18] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle under an inert atmosphere. | [15][18] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C. | [4][17] |

Applications in Research and Drug Development

Triethylsilane's role as a mild and selective reducing agent makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[7][11][19]

-

Pharmaceutical Synthesis: It is used for the reduction of functional groups in the synthesis of APIs, where chemoselectivity is crucial.[7][19]

-

Protecting Group Strategies: The use of the triethylsilyl group to protect alcohols is a common tactic in multi-step syntheses of natural products and pharmaceuticals.[3]

-

Materials Science: Triethylsilane is a precursor for the synthesis of silicone-based polymers and is used for surface modification to create hydrophobic coatings.[7][10][20]

References

- 1. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 2. dakenchem.com [dakenchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Triethylsilane - Wikipedia [en.wikipedia.org]

- 6. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Silane, triethyl- [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Triethylsilane synthesis - chemicalbook [chemicalbook.com]

- 14. Triethylsilane: General description,Application and Production_Chemicalbook [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. Page loading... [guidechem.com]

- 17. Triethylsilane | 617-86-7 [chemicalbook.com]

- 18. gelest.com [gelest.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

triethylsilicon reactivity with common functional groups

An In-Depth Technical Guide to the Reactivity of Triethylsilicon Compounds with Common Functional Groups

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, organosilanes, particularly triethylsilane (Et₃SiH), have emerged as indispensable reagents.[1] Triethylsilane is an organosilicon compound featuring a reactive silicon-hydrogen (Si-H) bond, which makes it a versatile and mild reducing agent.[1][2] Its utility is most pronounced when activated by a Brønsted or Lewis acid, a combination that facilitates "ionic hydrogenation."[1] This method allows for the highly chemoselective reduction of a wide array of functional groups under gentle conditions, a critical advantage in the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3] Beyond its role in reductions, triethylsilane is also fundamental in forming triethylsilyl (TES) ethers, which serve as robust protecting groups for alcohols.[2] This guide provides a comprehensive overview of the reactivity of triethylsilane with common functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Reactivity with Alcohols: Protection and Reduction

Triethylsilane exhibits dual reactivity with alcohols. It is widely used to form triethylsilyl (TES) ethers, a common strategy for protecting hydroxyl groups.[2] Additionally, under strong acid conditions, it can reduce certain types of alcohols to the corresponding alkanes.[4]

Silylation of Alcohols (TES Ether Formation)

The direct silylation of alcohols with triethylsilane is an effective method for installing the TES protecting group.[5] This transformation is typically promoted by various catalysts. By forming a silyl ether, the alcohol's reactivity is masked, allowing for chemical transformations at other sites within the molecule.[2]

Caption: General workflow for the catalytic silylation of an alcohol using triethylsilane.

Reduction of Alcohols to Alkanes

Alcohols that can form stable carbocations, such as benzylic, tertiary, and some secondary alcohols, can be reduced to alkanes.[4][6] This reaction is typically performed using triethylsilane in the presence of a strong Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid.[4][6] Primary aliphatic alcohols are generally not reduced under these conditions.[6]

| Substrate Type | Catalyst/Acid | Solvent | Conditions | Yield (%) | Reference |

| Benzylic Alcohols | TFA | Dichloromethane | Room Temp | High | [6] |

| Secondary Alcohols | B(C₆F₅)₃ | Dichloromethane | Room Temp | Good to High | [7] |

| Tertiary Alcohols | TFA | Dichloromethane | Room Temp | High | [4] |

Table 1: Summary of conditions for the reduction of alcohols.

Experimental Protocol: Deprotection of a TES Ether

An efficient and selective method for the deprotection of triethylsilyl (TES) ethers involves using formic acid in methanol.[8]

-

Materials : TES-protected compound (1.0 eq), Methanol (MeOH), Formic Acid.

-

Procedure :

-

Dissolve the TES-protected compound (e.g., 0.58 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 5-10°C.[8]

-

Stir the solution for 5 minutes, then add a 10% solution of formic acid in methanol (10 mL) dropwise.[8]

-

After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[9]

-

Reactivity with Carbonyl Compounds

Triethylsilane is a premier agent for the reduction of carbonyl compounds like aldehydes and ketones.[3] The reaction outcome can be tuned by the choice of catalyst and conditions to yield alcohols, ethers, or fully reduced methylene groups.

Reduction to Alcohols

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a cornerstone application of triethylsilane.[2] This transformation is typically catalyzed by Lewis acids.

Caption: Mechanism of ionic hydrogenation of a ketone using triethylsilane and an acid catalyst.

Reductive Etherification

In a one-pot reaction, carbonyl compounds can be converted directly to ethers. This reductive etherification is achieved by reacting an aldehyde or ketone with triethylsilane in the presence of an alcohol or an alkoxytrimethylsilane, catalyzed by a Lewis acid like iron(III) chloride.[7]

Reduction of Carboxylic Acids and Esters

Aliphatic carboxylic acids, acyl chlorides, and esters can be efficiently reduced to the corresponding methyl or methylene groups using Et₃SiH with a catalytic amount of B(C₆F₅)₃.[7] Aromatic carboxylic acids, however, typically undergo partial reduction to the TES-protected benzylic alcohols.[7] Aliphatic esters and lactones can also be reduced to ethers using a combination of TiCl₄, TMSOTf, and Et₃SiH.[5][10]

| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| Aliphatic Aldehyde | B(C₆F₅)₃ | Methyl group | High | [7] |

| Aromatic Ketone | TiCl₄ | Methylene group | High | [6] |

| Aliphatic Ester | TiCl₄/TMSOTf | Ether | Good | [5][10] |

| Aromatic Carboxylic Acid | B(C₆F₅)₃ | TES-protected alcohol | Good | [7] |

Table 2: Summary of conditions for the reduction of carbonyls and carboxylic acid derivatives.

Reactivity with Nitrogen-Containing Functional Groups

Triethylsilane is highly effective for the reduction of various nitrogen-containing functional groups, including amides and imines (often formed in situ).

Reductive Amination

Reductive amination is a powerful method for synthesizing secondary and tertiary amines. An aldehyde or ketone reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced by triethylsilane.[7] The reaction is often promoted by acids like TFA or Lewis acids such as InCl₃.[1][7]

| Carbonyl | Amine | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Aldehydes/Ketones | Various | InCl₃/MeOH | Dichloromethane | Room Temp | High | [7] |

| Aldehydes/Ketones | Various | Pd/C | Water (micellar) | Mild | High | [7] |

| Aldehydes | Secondary Amines | Iridium Complex | Toluene | 80°C | 85-99 | [7] |

Table 3: Quantitative data for reductive amination reactions.

Reduction of Amides

The reduction of amides to amines typically requires amide activation. A common method involves in situ activation of a secondary amide with triflic anhydride (Tf₂O), followed by reduction with triethylsilane.[7][11] This approach is chemoselective and tolerates many other functional groups.[11] Depending on the workup, this reaction can yield imines, aldehydes, or amines.[7][11]

Experimental Protocol: Reductive Amination of an Aldehyde

This protocol describes a typical procedure for the synthesis of a tertiary amine via reductive amination.[1]

-

Materials : Aldehyde (1.0 eq), Secondary Amine (1.0 eq), Triethylsilane (1.5 eq), Trifluoroacetic Acid (TFA, 2.0 eq), Dichloromethane (DCM).

-

Procedure :

-

In a round-bottom flask, dissolve the aldehyde and the amine in dichloromethane (to a concentration of approx. 0.2 M).[1]

-

Add triethylsilane to the solution.[1]

-

Under stirring, slowly add trifluoroacetic acid to the mixture. The reaction may be exothermic.[1]

-

Heat the reaction to reflux (approx. 40°C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

-

Once complete, cool the mixture to room temperature.

-

Neutralize the acid with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.

-

Reactivity with Unsaturated Bonds: Hydrosilylation

Hydrosilylation involves the addition of the Si-H bond across a carbon-carbon double or triple bond.[3] This reaction is a fundamental transformation for creating organosilicon compounds and is typically catalyzed by transition metal complexes.[3]

Hydrosilylation of Alkenes

The hydrosilylation of alkenes using triethylsilane, often catalyzed by platinum or nickel complexes, results in the formation of alkyltriethylsilanes.[12] The reaction generally proceeds with anti-Markovnikov selectivity.

Hydrosilylation of Alkynes

The hydrosilylation of alkynes is a direct and atom-economical route to vinylsilanes, which are valuable synthetic intermediates.[13][14] The regioselectivity and stereoselectivity (cis or trans addition) are highly dependent on the choice of catalyst.[13][15] For example, cationic ruthenium complexes can catalyze the trans-addition of triethylsilane to internal alkynes to exclusively yield (Z)-vinylsilanes.[13]

Caption: Catalyst-dependent stereochemical outcomes in the hydrosilylation of alkynes.

| Alkyne Type | Catalyst | Selectivity | Product | Reference |

| Terminal | [CpRu(MeCN)₃]PF₆ | Good regioselectivity | α-Vinylsilane | [13][15] |

| Internal | [CpRu(MeCN)₃]PF₆ | Absolute trans-addition | (Z)-Vinylsilane | [13][15] |

| α,β-Alkynyl Esters | [Cp*Ru(MeCN)₃]PF₆ | trans-addition, β-silyl | (Z)-β-Silyl-α,β-unsaturated ester | [15] |

Table 4: Summary of catalysts and selectivity in alkyne hydrosilylation.

Reactivity with Halides

Triethylsilane can be used for the reductive dehalogenation of alkyl and aryl halides, offering a less toxic alternative to organotin hydrides.[16][17]

Reduction of Alkyl Halides

The reduction of alkyl halides requires catalysis. A highly active system utilizes a cationic iridium pincer complex, which can reduce a broad spectrum of alkyl halides, including chlorides, bromides, and iodides.[16][18] The reaction mechanism involves the activation of the silane by the iridium catalyst.[18] Strong Lewis acids like AlCl₃ can also be used, but this may lead to skeletal rearrangements.[16]

Reduction of Aryl Halides

Aryl halides can be efficiently dehalogenated using triethylsilane in the presence of a palladium catalyst, such as palladium chloride.[17] This reaction can be significantly accelerated using microwave irradiation.[17]

| Halide | Catalyst | Reagent | Conditions | Time | Yield (%) | Reference |

| 1-Bromopentane | Cationic Ir Complex (0.5%) | Et₃SiH (3 eq) | 60°C | 15 min | >98 | [16] |

| 1-Chloropentane | Cationic Ir Complex (0.5%) | Et₃SiH (3 eq) | 60°C | 7 h | >98 | [16] |

| Aryl Bromides | PdCl₂ (cat.) | Et₃SiH | Microwave | 5-15 min | 80-95 | [17] |

Table 5: Conditions for the reductive dehalogenation of halides.

Conclusion

Triethylsilane is a powerful and versatile reagent in organic synthesis, distinguished by its efficacy as a mild reducing agent and its role in protecting group chemistry. Its reactivity can be precisely controlled by the judicious choice of catalysts and reaction conditions, enabling the chemoselective transformation of a wide range of functional groups. This guide provides a foundational understanding of its reactivity, offering quantitative data and established protocols to assist researchers in leveraging the full potential of triethylsilane in the development of novel synthetic routes for pharmaceuticals and other complex chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 3. nbinno.com [nbinno.com]

- 4. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. Silane Reduction of... - Gelest [technical.gelest.com]

- 7. Triethylsilane (TES) [organic-chemistry.org]

- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine synthesis by amide reduction [organic-chemistry.org]

- 12. Verification Required - Princeton University Library [oar.princeton.edu]

- 13. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificspectator.com [scientificspectator.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Pioneering Steps in Organosilicon Chemistry: The Early Research and Discovery of Triethylsilicon Compounds

A deep dive into the foundational 19th-century research that first brought triethylsilicon compounds to light, this technical guide illuminates the seminal discoveries of chemists such as Charles Friedel, James Crafts, and Albert Ladenburg. The following sections detail the initial syntheses, key experimental protocols, and early characterizations of these novel organometallic substances, providing a window into the birth of organosilicon chemistry.

The mid-19th century marked the dawn of organosilicon chemistry, a field that would eventually give rise to a vast array of materials with profound impacts on science and technology. Among the earliest and most significant achievements in this nascent discipline was the synthesis and characterization of this compound compounds. These discoveries not only introduced a new class of chemical entities but also laid the groundwork for the systematic exploration of the carbon-silicon bond.

The Dawn of Organosilicon Chemistry: Tetraethylsilane

The first organosilicon compound to be synthesized was tetraethylsilane, ((C₂H₅)₄Si), a discovery credited to Charles Friedel and James Crafts in 1863.[1] Their work, a landmark in the history of chemistry, demonstrated that organic groups could be directly bonded to silicon, opening up a new frontier of chemical synthesis. While not a this compound compound in the strictest sense, its discovery was the immediate precursor and essential foundation for the subsequent synthesis of triethylsilane and its derivatives.

The First this compound Compound: Triethylsilane

The first true this compound compound, triethylsilane ((C₂H₅)₃SiH), was discovered by Albert Ladenburg in 1872.[2] Ladenburg's work, published in Justus Liebigs Annalen der Chemie, described the reduction of tetraethyl orthosilicate.[2] He also prepared it through a stepwise reduction of ethoxytriethylsilane.[2] Ladenburg named the compound "silicoheptyl hydride," drawing an analogy to a seven-carbon hydrocarbon, which highlights the early efforts to understand the relationship between organosilicon and organic compounds.[2]

Early Experimental Protocols

The experimental techniques of the 19th century were rudimentary by modern standards, yet they were sufficient to isolate and characterize these novel compounds. The following are reconstructions of the early experimental protocols based on available historical records.

Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂

The reaction was likely carried out in a sealed glass tube heated to a high temperature, a common technique for reactions involving volatile and reactive reagents at the time.

Synthesis of Triethylsilane (Ladenburg, 1872)

Ladenburg reported two methods for the synthesis of triethylsilane in his 1872 publication.[2]

Method 1: Reduction of Tetraethyl Orthosilicate

This method involved the reaction of tetraethyl orthosilicate with sodium in the presence of diethylzinc.[2]

Reaction: Si(OC₂H₅)₄ + 4 Na + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₃H + ... (and other products)

Method 2: Stepwise Reduction of Ethoxytriethylsilane

Ladenburg also described a more controlled, stepwise synthesis starting from triethylchlorosilane, which was first converted to ethoxytriethylsilane.

-

Preparation of Triethylchlorosilane: While not explicitly detailed in the 1872 paper, this would have likely been prepared by the reaction of tetraethylsilane with a chlorinating agent or by the direct reaction of silicon with ethyl chloride at high temperatures.

-

Formation of Ethoxytriethylsilane: Triethylchlorosilane was reacted with ethanol. (C₂H₅)₃SiCl + C₂H₅OH → (C₂H₅)₃SiOC₂H₅ + HCl

-

Reduction to Triethylsilane: The ethoxytriethylsilane was then reduced to yield triethylsilane. The exact reducing agent used in this stepwise process is not clearly specified in readily available summaries of the original paper.

Quantitative Data from Early Discoveries

Obtaining precise quantitative data from these early publications is challenging. However, subsequent characterizations and modern measurements provide the physical properties of these foundational compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Tetraethylsilane | Si(C₂H₅)₄ | 144.33 | 153-154 | 0.761 |

| Triethylsilane | (C₂H₅)₃SiH | 116.28 | 107-108 | 0.728 |

Note: The data presented is based on modern measurements, as the precision of the original 19th-century data is not consistently documented in accessible sources.[4][5]

The Contribution of Frederic Kipping

At the turn of the 20th century, the English chemist Frederic Stanley Kipping began a systematic and extensive investigation into organosilicon compounds.[6][7] His work, spanning over four decades, was instrumental in elucidating the chemistry of these compounds and correcting some of the early misconceptions. Kipping and his research group synthesized a wide range of organosilicon derivatives and were the first to coin the term "silicone."[8][9] While his initial focus was not solely on this compound compounds, his development of new synthetic methods, including the use of Grignard reagents, greatly advanced the field and provided more reliable ways to prepare and study these substances.[6]

Synthesis Pathways and Logical Relationships

The early discoveries of this compound compounds can be visualized as a progression of chemical transformations.

Figure 1: Early synthesis routes to tetraethylsilane and triethylsilane.

This diagram illustrates the foundational synthetic pathways that led to the first this compound compounds.

Conclusion

The pioneering work of Friedel, Crafts, and Ladenburg in the latter half of the 19th century laid the cornerstone for the entire field of organosilicon chemistry. Their discoveries of tetraethylsilane and triethylsilane, achieved with the limited experimental means of their time, sparked further research that, through the meticulous work of chemists like Frederic Kipping, burgeoned into the vast and vital area of science we know today. The early syntheses and characterizations of this compound compounds stand as a testament to the spirit of scientific inquiry and the enduring impact of foundational research.

References

- 1. Silicon - Wikipedia [en.wikipedia.org]

- 2. Triethylsilane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TETRAETHYLSILANE | 631-36-7 [m.chemicalbook.com]

- 5. Triethylsilane | 617-86-7 [chemicalbook.com]

- 6. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 7. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]

- 8. Frederic Kipping - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Triethylsilicon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analysis of triethylsilicon, also known as triethylsilane. The information is curated for professionals in research and development who require a comprehensive understanding of the characterization of this organosilicon compound. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of relevant workflows and conceptual pathways.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a ready reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.62 | Multiplet | - | Si-H |

| ~0.98 | Triplet | ~7.9 | Si-CH2-CH3 |

| ~0.59 | Quartet | ~7.9 | Si-CH2 -CH3 |

| Solvent: CDCl3, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from multiple sources and may show slight variations based on experimental conditions. |

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~7.4 | Si-CH2-C H3 |

| ~3.5 | Si-C H2-CH3 |

| Solvent: CDCl3, Reference: TMS at 0.00 ppm. Data is compiled from multiple sources. |

Table 3: 29Si NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| ~ -18.1 |

| Reference: TMS at 0.00 ppm.[1] |

Mass Spectrometry Data

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 116 | ~3 | [M]+, [C6H16Si]+ |

| 87 | ~88 | [M - C2H5]+, [C4H11Si]+ |

| 59 | 100 | [M - C2H5 - C2H4]+, [C2H7Si]+ |

| 29 | ~5 | [C2H5]+ |

| Ionization energy: 70 eV. Fragmentation patterns can vary with instrumentation. |

Vibrational Spectroscopy Data

Table 5: Key Infrared (IR) and Raman Spectroscopy Bands for this compound

| Wavenumber (cm-1) | Spectroscopy | Assignment |

| ~2100 | IR, Raman | Si-H stretch |

| ~2950-2850 | IR, Raman | C-H stretch |

| ~1460, 1380 | IR, Raman | C-H bending |

| ~1240 | IR, Raman | CH2 wag (Si-CH2) |

| ~1010 | IR, Raman | C-C stretch |

| ~970 | IR, Raman | CH3 rock |

| ~730 | IR, Raman | Si-C stretch |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. A typical concentration is 1-5% (v/v).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for 1H, 13C, and 29Si NMR).[2]

-

-

1H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

-

-

29Si NMR Acquisition:

-

29Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can complicate spectral acquisition.[3]

-

Use a pulse sequence designed for insensitive nuclei, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), to enhance signal intensity.[3]

-

A longer relaxation delay (e.g., 10-30 seconds) is often necessary. The use of a chromium(III) acetylacetonate (Cr(acac)3) solution as a relaxation agent can shorten this delay.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For volatile compounds like this compound, direct injection via a gas chromatography (GC) system is the preferred method for sample introduction (GC-MS).

-

Use a non-polar capillary column (e.g., DB-1 or equivalent).

-

-

Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate characteristic fragment ions.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 20-200).

-

Infrared (IR) and Raman Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, the spectrum can be acquired neat.

-

For IR spectroscopy, a small drop of the liquid can be placed between two KBr or NaCl plates.[4]

-

For Raman spectroscopy, the liquid can be placed in a glass capillary tube.

-

-

Data Acquisition:

-

Acquire the spectrum over the mid-IR range (4000-400 cm-1).

-

For Raman, a standard laser excitation wavelength (e.g., 785 nm) can be used.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

Visualizations: Workflows and Pathways

Analytical Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organosilicon compound such as this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conceptual Signaling Pathway for Organosilicon Compounds in a Biological Context

While this compound itself is not typically studied for its role in biological signaling, organosilicon compounds can have biological activities.[5] The diagram below presents a generalized and conceptual pathway illustrating how an organosilicon compound might interact within a biological system, potentially leading to a cellular response. This is a hypothetical representation for illustrative purposes.

Caption: A conceptual diagram of a potential interaction of an organosilicon compound with a cell signaling pathway.

References

The Unassuming Hydride: An In-depth Technical Guide to the Si-H Bond Reactivity in Triethylsilane

For Researchers, Scientists, and Drug Development Professionals

Triethylsilane (Et3SiH), a seemingly simple organosilicon compound, holds a pivotal role in the landscape of modern organic synthesis and drug development. Its utility stems almost entirely from the reactivity of its silicon-hydrogen (Si-H) bond, a feature that allows it to act as a mild and selective reducing agent. This technical guide delves into the core of the Si-H bond's reactivity in triethylsilane, providing a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and the underlying mechanistic pathways. In an environment where precision and selectivity are paramount, such as in the synthesis of complex active pharmaceutical ingredients (APIs), understanding the nuances of this versatile reagent is indispensable.[1][2]

Core Properties and Reactivity of the Si-H Bond

Triethylsilane is a colorless liquid with a boiling point of 107°C.[1] The key to its synthetic utility lies in the Si-H bond, which has a bond dissociation energy (BDE) of approximately 92.8 kJ/mol. This moderate BDE allows the Si-H bond to act as a hydride donor, particularly when activated by a Brønsted or Lewis acid.[3] This activation is crucial for one of the most common applications of triethylsilane: ionic hydrogenation . In this process, the acid protonates a substrate, generating a carbocation intermediate, which is then quenched by the hydride transfer from triethylsilane.[3] This mechanism imparts a high degree of chemoselectivity, allowing for the reduction of specific functional groups while leaving others untouched, a critical advantage in multi-step syntheses of complex molecules.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving triethylsilane, providing a comparative overview of reaction conditions and yields.

Table 1: Reduction of Carbonyl Compounds

| Substrate | Catalyst/Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Reference |

| Acetophenone | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 | Room Temp | Ethylbenzene | >95 | [4] |

| Benzophenone | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 | Room Temp | Diphenylmethane | >95 | [4] |

| 4-Nitrobenzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | 40 | 4-Nitrobenzyl alcohol | - | [1] |

| Cyclohexanone | Boron Trifluoride Etherate | - | - | Room Temp | Cyclohexanol | - | [5] |

Table 2: Reductive Amination

| Aldehyde/Ketone | Amine | Catalyst/Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | 40 | N-(4-Nitrobenzyl)pyrimidin-2-amine | - | [1] |

| Various | Various | Pd/C | Water (in nanomicelles) | - | Mild | Secondary/Tertiary Amines | High | [6] |

| Various | Secondary Amines | Iridium Complex | - | - | - | Tertiary Amines | - | [6] |

Table 3: Deprotection of Benzyl Ethers

| Substrate | Reagent System | Solvent | Time (min) | Temperature (°C) | Product | Yield (%) | Reference |

| 2-(Benzyloxy)naphthalene | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 2-Naphthol | 99 | [7][8] |

| Phenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | Phenol | 81 | [7] |

| 4-Methylphenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 4-Methylphenol | 86 | [7] |

| 4-(Trifluoromethyl)phenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 4-(Trifluoromethyl)phenol | 80 | [7] |

Table 4: Hydrosilylation of Alkenes and Alkynes

| Substrate | Catalyst | Silane | Product | Yield (%) | Reference |

| 1-Octene | SiliaCat Pt(0) | Triethoxysilane | Octyltriethoxysilane | 82 (isolated) | [9] |

| Phenylacetylene | Karstedt's catalyst | Triethylsilane | (E)-β-(triethylsilyl)styrene | - | [10] |

| Diphenylacetylene | - | Triethylsilane | Et3Si(Ph)C=CH(Ph) | - | [11] |

Key Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate reproducibility and adaptation in a research setting.

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Triethylsilane (1.5 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).

-

Dissolve the starting materials in dichloromethane (approximately 0.2 M concentration).

-

Add triethylsilane (1.5 equiv) to the solution.

-

Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to afford the desired secondary or tertiary amine.[1]

Protocol 2: Deprotection of Aryl Benzyl Ethers using the I2-Triethylsilane System

Materials:

-

Aryl benzyl ether (1.0 mmol)

-

Iodine (I2) (1.0 equiv)

-

Triethylsilane (1.0 equiv)

-

Ethyl acetate (EtOAc)

-

0.5 M aqueous Na2S2O3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

To a flask at room temperature, successively add the aryl benzyl ether (1.0 mmol, 1.0 equiv), ethyl acetate (2.0 mL), triethylsilane (1.0 mmol, 1.0 equiv), and iodine (1.0 mmol, 1.0 equiv).

-

Stir the mixture for 30 minutes at room temperature.[12]

-

Add ethyl acetate (20.0 mL) and 0.5 M aqueous Na2S2O3 (10 mL) to the flask to quench the reaction.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to give the desired phenol.[12]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows involving triethylsilane.

Conclusion

Triethylsilane, through the nuanced reactivity of its Si-H bond, offers a powerful and versatile tool for organic chemists, particularly in the synthesis of complex molecules and pharmaceuticals. Its capacity for mild and selective reductions, facilitated by acid-catalyzed ionic hydrogenation, and its participation in hydrosilylation reactions, make it an indispensable reagent. By understanding the quantitative aspects of its reactivity, adhering to detailed experimental protocols, and appreciating the underlying mechanistic pathways, researchers can fully harness the synthetic potential of this unassuming yet highly effective molecule. The continued exploration of triethylsilane's reactivity is poised to unlock even more efficient and selective transformations, further solidifying its place in the synthetic chemist's toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Silane Reduction of... - Gelest [technical.gelest.com]

- 5. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. Triethylsilane (TES) [organic-chemistry.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. qualitas1998.net [qualitas1998.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Triethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of triethylsilane. The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document summarizes key quantitative data, details experimental methodologies for characteristic determination, and visualizes important reaction pathways involving triethylsilane.

Physical Properties of Triethylsilane

Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a trialkylsilane that presents as a colorless liquid at room temperature.[1] It is a volatile and flammable compound with a mild, characteristic odor.[2][3] Key physical data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₆Si | [3][4][5] |

| Molecular Weight | 116.28 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 107-108 °C | [1][2][5] |

| Melting Point | -156.1 °C | [1] |

| Density | 0.728 g/mL at 25 °C | [1][2][6] |

| Refractive Index | n20/D 1.412 | [6][7] |

| Vapor Pressure | 31 hPa at 20 °C; 75 hPa at 38 °C; 126 hPa at 50 °C | [1] |

| Flash Point | -3 °C | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents like hydrocarbons, ethers, and acetone.[4][8][9] |

Chemical Properties and Reactivity of Triethylsilane

The chemical behavior of triethylsilane is primarily dictated by the reactive silicon-hydrogen (Si-H) bond.[1] This bond makes triethylsilane a versatile and mild reducing agent in organic synthesis.[2][10] It is stable under a dry inert atmosphere but is sensitive to moisture and can react with strong oxidants.[10][11]

| Property | Description | References |

| Reactivity | The Si-H bond is highly reactive and participates in reactions such as hydrosilylation and ionic hydrogenation.[1][10] | |

| Stability | Stable in sealed containers under a dry, inert atmosphere.[11] It is sensitive to moisture.[12] | |

| Use as a Reducing Agent | Acts as a mild and selective reducing agent for a variety of functional groups, often in the presence of a Lewis or Brønsted acid.[13] | |

| Hydrosilylation | Undergoes addition reactions across double and triple bonds, a process catalyzed by transition metals.[10] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of triethylsilane are outlined below.

The boiling point of triethylsilane can be determined using the capillary method.[14]

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Triethylsilane sample

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of triethylsilane is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[14]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating oil bath within the Thiele tube.[15]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the triethylsilane, forming a steady stream of bubbles.[14][16]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of triethylsilane.[15][16]

The solubility of triethylsilane in various solvents can be determined by direct observation.[17][18]

Materials:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Triethylsilane sample

-

Various solvents (e.g., water, hexane, ethanol, acetone)

-

Vortex mixer or shaker

Procedure:

-

A measured volume of the solvent (e.g., 5 mL) is placed into a test tube.

-

A small, known volume of triethylsilane (e.g., 0.5 mL) is added to the test tube.

-

The test tube is stoppered and shaken vigorously or vortexed for a set period.[17]

-

The mixture is allowed to stand and is observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).

-

The process can be repeated with increasing amounts of triethylsilane to determine the approximate saturation point. For quantitative analysis, the mass of the dissolved solute is determined at saturation.[18]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the structural confirmation of triethylsilane.

Sample Preparation:

-

A small amount of triethylsilane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the NMR spectrometer.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard ¹H NMR pulse sequence is executed.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[16]

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency.

-

A standard ¹³C NMR experiment (e.g., with proton decoupling) is performed.[19]

-

The data is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in triethylsilane, most notably the Si-H bond.

Sample Preparation:

-

For a liquid sample like triethylsilane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Procedure:

-

A drop of triethylsilane is placed on one salt plate, and the second plate is placed on top to create a thin film.

-

The plates are mounted in the IR spectrometer.

-

The IR spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

The characteristic absorption peak for the Si-H stretch is observed (typically around 2100 cm⁻¹).

Key Reaction Pathways and Mechanisms

The utility of triethylsilane in organic synthesis is primarily due to its role in reduction and hydrosilylation reactions. The following diagrams illustrate the generalized mechanisms of these processes.

Caption: Generalized mechanism of ionic hydrogenation using triethylsilane.

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Caption: General experimental workflow for the synthesis and purification of triethylsilane.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Silane Reduction of... - Gelest [technical.gelest.com]

- 9. Triethylsilane (TES) [organic-chemistry.org]

- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 11. Protocols - Research Technology Support Facility [rtsf.natsci.msu.edu]

- 12. dakenam.com [dakenam.com]

- 13. Silane, triethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRIETHYLSILANOL(597-52-4) 1H NMR spectrum [chemicalbook.com]

- 16. scienceopen.com [scienceopen.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.uiowa.edu [chem.uiowa.edu]

Triethylsilicon: A Cornerstone Precursor in Modern Organosilicon Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylsilicon hydride, commonly known as triethylsilane ((C₂H₅)₃SiH or Et₃SiH), has emerged as a versatile and indispensable precursor in organosilicon chemistry. Its unique reactivity, centered around the polar silicon-hydrogen (Si-H) bond, coupled with its mild and selective nature, has established it as a crucial reagent in a myriad of synthetic transformations.[1] This technical guide provides a comprehensive overview of triethylsilane, detailing its synthesis, physicochemical properties, and extensive applications, with a focus on experimental protocols and quantitative data to support its use in research and development, particularly within the pharmaceutical industry.[2]

Physicochemical and Spectroscopic Data

Triethylsilane is a colorless, volatile liquid at room temperature.[1] Its physical and chemical properties make it a convenient reagent for a variety of laboratory and industrial applications.[3]

Table 1: Physicochemical Properties of Triethylsilane

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₆Si | [1] |

| Molecular Weight | 116.28 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 107-108 °C | [3] |

| Density | 0.726 g/mL | [3] |

| CAS Number | 617-86-7 | [2] |

Spectroscopic analysis is essential for the characterization of triethylsilane and its derivatives. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for Triethylsilane

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and a characteristic signal for the Si-H proton. |

| ¹³C NMR | Resonances for the ethyl carbons. |

| IR Spectroscopy | A strong Si-H stretching vibration typically observed in the range of 2100-2200 cm⁻¹. |

Synthesis of Triethylsilane

The most common laboratory and industrial synthesis of triethylsilane involves the reduction of triethylchlorosilane (Et₃SiCl). Several reducing agents can be employed, with lithium aluminum hydride being a prominent example.[1]

Experimental Protocol: Synthesis of Triethylsilane

This protocol details the synthesis of triethylsilane from triethylchlorosilane using a sodium hydride-based reducing agent, which offers a cost-effective alternative to lithium aluminum hydride.

Materials:

-

Sodium hydride (NaH)

-

Trimethyl borate (B(OCH₃)₃)

-

Triethylchlorosilane (Et₃SiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a reaction flask under a nitrogen atmosphere, add sodium hydride and anhydrous THF.

-

Cool the mixture to between -50 °C and 10 °C.

-

Slowly add trimethyl borate to the cooled suspension while stirring, maintaining the low temperature. This step prepares sodium trihydroxyborohydride in situ.

-

Allow the reaction to stir for 1-5 hours to ensure complete formation of the reducing agent.

-

Slowly add triethylchlorosilane to the reaction mixture.

-

Stir the mixture for an additional 1-5 hours at room temperature.

-

Filter the reaction mixture to remove insoluble byproducts (e.g., NaCl).

-

Purify the filtrate by fractional distillation, collecting the fraction boiling at 107-108 °C to yield pure triethylsilane.

Key Applications and Experimental Protocols

The utility of triethylsilane in organic synthesis is extensive, primarily revolving around its function as a mild reducing agent and its role in hydrosilylation and protecting group chemistry.

Reductive Transformations

Triethylsilane, often in the presence of a Brønsted or Lewis acid catalyst, is a highly effective reagent for the selective reduction of a wide array of functional groups.[4] This process, known as ionic hydrogenation, proceeds through the formation of a carbocation intermediate followed by hydride transfer from the silane.[4]

Table 3: Reductive Transformations using Triethylsilane

| Substrate Functional Group | Product Functional Group | Catalyst/Acid | Typical Yield (%) | Reference(s) |

| Aldehyde/Ketone | Alcohol | TFA or BF₃·OEt₂ | 85-95 | [4] |

| Aldehyde/Ketone + Amine | Secondary/Tertiary Amine | TFA | 70-95 | [4] |

| Aldehyde/Ketone + Alcohol | Ether | FeCl₃ or InBr₃ | 80-98 | [5] |

| Aromatic Nitro Compound | Amine | Pd/C | High | [5] |

| Aromatic Azide | Amine | Thiol catalyst | Quantitative | [6][7] |

| Ester | Ether | InBr₃ | Good to Excellent | [5] |

| Amide (secondary) | Amine | Tf₂O, then NaBH₄ | Good to Excellent | [8] |

| Sulfoxide | Sulfide | - | High | [3] |

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using triethylsilane and trifluoroacetic acid (TFA).[4]

Materials:

-

Aldehyde (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Triethylsilane (1.5 equiv)

-

Trifluoroacetic acid (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and the primary amine in dichloromethane.

-

Add triethylsilane to the solution.

-

Slowly add trifluoroacetic acid to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain the desired secondary amine.[4]

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction, typically catalyzed by transition metal complexes, is a powerful method for the synthesis of organosilicon compounds. Triethylsilane is a common reagent in these transformations.

References

- 1. dakenam.com [dakenam.com]

- 2. nbinno.com [nbinno.com]

- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 4. benchchem.com [benchchem.com]

- 5. Triethylsilane (TES) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by amide reduction [organic-chemistry.org]

- 9. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Triethylsilane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of triethylsilane (TES), a vital organosilicon compound used extensively as a reducing agent and silylating agent in organic synthesis. Understanding its solubility is critical for reaction optimization, solvent selection, and process design in pharmaceutical and chemical research.

Core Principles of Triethylsilane Solubility

Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a non-polar molecule.[1] Its structure consists of a central silicon atom bonded to three ethyl groups and one hydrogen atom. The hydrophobic nature of the ethyl groups dictates its solubility behavior, which is governed by the principle of "like dissolves like." Consequently, triethylsilane exhibits high solubility in non-polar organic solvents and low solubility in polar solvents like water.[1][2]

Solubility Profile of Triethylsilane

While precise quantitative solubility data (e.g., g/100 mL) is not extensively documented in publicly available literature, a comprehensive qualitative profile has been established from various chemical and safety data sources. The following tables summarize the known solubility of triethylsilane in a range of common organic solvents and water.

Table 1: Solubility in Common Organic Solvents

| Solvent Class | Solvent Name | Solubility | Reference(s) |

| Hydrocarbons | Hexane | Soluble | [2] |

| Benzene | Soluble | [2] | |

| General Hydrocarbons | Soluble | [1] | |

| Ethers | Diethyl Ether | Soluble | [1][3] |

| Halocarbons | Chloroform | Insoluble | [3] |

| General Halocarbons | Soluble | [1] | |

| Esters | Ethyl Acetate | Soluble | [2] |

| Ketones | Acetone | Soluble | [3] |

| Alcohols | Ethanol | Soluble | [3] |

Table 2: Solubility in Aqueous Systems

| Solvent | Solubility Description | Key Considerations | Reference(s) |

| Water | Insoluble / Sparingly Soluble | The hydrophobic nature of the ethyl groups limits solubility. | [2] |

| Miscible (Conflicting Report) | Some sources report miscibility, but this should be treated with caution. Triethylsilane is moisture-sensitive and reacts with water, acids, and bases to generate highly flammable hydrogen gas. This reactivity is a more critical factor than miscibility in practical applications. | [4] |

Note on Temperature Dependency: The solubility of triethylsilane in organic solvents is expected to increase with temperature, a typical characteristic that can be leveraged to enhance reaction rates or dissolve higher concentrations of reactants.[2]

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the true equilibrium solubility of a compound in a solvent.[5][6] The following protocol is adapted for determining the solubility of a liquid solute (triethylsilane) in a liquid solvent.

Objective: To determine the maximum concentration of triethylsilane that can be dissolved in a specific organic solvent at a controlled temperature to achieve thermodynamic equilibrium.

Materials and Reagents:

-

Triethylsilane (≥99% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Centrifuge (if required for phase separation)

-

Syringe filters (PTFE, compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)[6][7]

Procedure:

-

Preparation: Add a measured volume of the organic solvent to several flasks.

-

Addition of Solute: Add an excess amount of triethylsilane to each flask. An excess is confirmed by the presence of a separate, undissolved phase of triethylsilane after initial mixing.

-

Equilibration: Seal the flasks securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[8] Allow the mixtures to equilibrate for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[8]

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the two phases separate. Carefully collect an aliquot from the solvent phase (the saturated solution), ensuring no part of the undissolved triethylsilane phase is transferred. This can be achieved by:

-

Quantification:

-

Prepare a series of calibration standards of triethylsilane in the chosen solvent at known concentrations.

-

Dilute the collected saturated solution sample with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical method (e.g., GC-FID).

-

-

Calculation: Use the calibration curve to determine the concentration of triethylsilane in the diluted sample. Account for the dilution factor to calculate the final solubility concentration in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Applications in Drug Development and Research

The high solubility of triethylsilane in a broad range of aprotic organic solvents makes it an exceptionally versatile reagent.[4]

-

Organic Synthesis: In drug development, intermediates often require reduction or protection steps. Triethylsilane's solubility in common reaction solvents like ethers and hydrocarbons ensures homogeneous reaction conditions, leading to cleaner reactions and higher yields.

-

Purification: Its distinct solubility profile can be exploited during workup and purification steps to separate it from more polar products or impurities.

-

Formulation: While not a direct component of final drug products, its use in synthesizing active pharmaceutical ingredients (APIs) requires knowledge of its solubility for removal to meet stringent purity standards.

References

- 1. Triethylsilane | 617-86-7 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. biosynth.com [biosynth.com]

- 4. Triethylsilane CAS#: 617-86-7 [m.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Use of Triethylsilane as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilane (Et₃SiH) has emerged as a versatile and mild reducing agent in organic synthesis, offering a high degree of chemoselectivity for various transformations.[1] Unlike powerful reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), triethylsilane's reactivity can be tuned, making it compatible with sensitive functional groups.[1] Its utility is primarily derived from the silicon-hydrogen (Si-H) bond, which can act as a hydride donor, particularly when activated by a Brønsted or Lewis acid in a process known as ionic hydrogenation.[1] This method allows for the reduction of a wide array of functional groups under mild conditions, proving invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Triethylsilane is a liquid, which makes it easy to handle, and its byproducts are often volatile and easily removed.[1]

It is important to distinguish triethylsilane (Et₃SiH) from its oxidized by-product, triethylsilanol (Et₃SiOH), which is not a reducing agent.[1]

Key Applications in Organic Synthesis

Triethylsilane is a preferred reagent for several reductive transformations due to its mild nature.[1][2] Key applications include:

-

Reduction of Carbonyl Compounds: Aldehydes and ketones can be selectively reduced to the corresponding alcohols or, under stronger acidic conditions, to the methylene (-CH₂-) group.[1][2][4][5]

-

Reductive Amination: A one-pot reaction that converts aldehydes and ketones into amines in the presence of an amine.[1][6]

-

Reductive Etherification: A one-pot reaction that transforms aldehydes or ketones into ethers in the presence of an alcohol or an alkoxytrimethylsilane.[1][6]

-

Deoxygenation of Alcohols and Ethers: Alcohols and ethers that can form stable carbocation intermediates are readily reduced to the corresponding alkanes.[1][7]

-

Reduction of Imines: Imines can be efficiently reduced to their corresponding amines.[3][8]

-

Protecting Group Chemistry: Triethylsilane is instrumental in the formation of silyl ethers, which act as protecting groups for alcohols.[2][3]

Safety Precautions

Triethylsilane is a highly flammable liquid and vapor and can release flammable hydrogen gas upon contact with water, acids, or bases.[9][10][11] It is crucial to handle this reagent with appropriate safety measures:

-

Handling: Always work in a well-ventilated fume hood.[9][10] Avoid contact with skin, eyes, and clothing by wearing chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9][10][12] Use only non-sparking tools and take precautionary measures against static discharge.[9][12]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[9][10][11][13] Keep the container tightly closed to prevent moisture ingress.[10][12]

-

Fire Safety: Have appropriate fire extinguishers (e.g., CO₂, dry chemical, or foam) readily available.[10][12] Do not use a heavy water stream.[11]

-

Spills: In case of a spill, remove all ignition sources and ventilate the area.[12][13] Absorb the spill with an inert material and place it into a suitable disposal container.[9][12]

-

First Aid: In case of inhalation, move to fresh air.[11][12] If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][12] If ingested, rinse your mouth with water.[11] Seek medical attention if symptoms persist.[12][13]

Quantitative Data

The following tables summarize typical reaction conditions and yields for various reductions using triethylsilane.

Table 1: Reductive Amination of Aldehydes and Ketones [1]

| Substrate (Aldehyde/Ketone) | Amine | Acid Catalyst (equiv) | Et₃SiH (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 1-2 | 95 |

| Cyclohexanone | Aniline | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 2 | 92 |

| Acetophenone | Morpholine | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 1.5 | 90 |

Table 2: Reduction of Ketones to Alcohols and Alkanes

| Substrate | Acid Catalyst | Et₃SiH (equiv) | Solvent | Product | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | TFA (1.0) | 2.0 | CH₂Cl₂ | 1-Phenylethanol | 25 | 0.5 | 98 | [1] |

| m-Nitroacetophenone | BF₃ (gas) | 1.1 | CH₂Cl₂ | m-Nitroethylbenzene | 25 | 1 | 91 | [14] |

| Cyclohexanone | TiCl₄ (1.0) | 2.0 | CH₂Cl₂ | Cyclohexane | 0-25 | 1 | 85 | [5] |

Table 3: Reductive Etherification of Aldehydes [6]

| Aldehyde | Alcohol/Alkoxysilane | Catalyst | Et₃SiH (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Methanol | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 3 | 94 |

| 4-Chlorobenzaldehyde | Trimethoxymethylsilane | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 4 | 92 |

| Heptanal | Ethanol | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 3 | 88 |

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde [1]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).

-

Dissolve the starting materials in dichloromethane (to a concentration of approximately 0.2 M).

-

Add triethylsilane (1.5 equiv) to the solution.

-

Slowly add trifluoroacetic acid (TFA) (2.0 equiv) to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 40 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-